molecular formula C20H23N3O3 B2665821 1-(2-Methoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea CAS No. 954588-55-7

1-(2-Methoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

Cat. No. B2665821
CAS RN: 954588-55-7
M. Wt: 353.422
InChI Key: CSAXCBJJHWXZDM-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. This compound is commonly referred to as MPPO and has been shown to possess unique biochemical and physiological effects that make it a promising candidate for further research.

Scientific Research Applications

Enzyme Inhibition and Anticancer Investigations

The study by Mustafa et al. (2014) focused on synthesizing urea derivatives, including compounds with methoxyphenyl groups, to test their enzyme inhibition capabilities against urease, β-glucuronidase, and phosphodiesterase enzymes, as well as observing their effects on a prostate cancer cell line. The research indicates potential applications in designing enzyme inhibitors and anticancer agents (Mustafa, Perveen, & Khan, 2014).

Antimicrobial Activity

Reddy et al. (2003) explored the synthesis of N-substituted ureas, including methoxyphenyl ureas, and their antimicrobial activities. This research highlights the potential application of such compounds in developing new antimicrobial agents (Reddy, Reddy, & Venugopal, 2003).

Molecular Synthesis and Chemical Properties

Sarantou and Varvounis (2022) described the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, exploring different synthesis methods and characterizing the final product through various spectroscopic techniques. This research emphasizes the compound's utility in complex molecular synthesis and the exploration of its chemical properties (Sarantou & Varvounis, 2022).

Supramolecular Chemistry

Kwiatkowski et al. (2019) investigated the conformational equilibrium and tautomerism of a urea derivative, exploring its ability to form hydrogen-bonded complexes. This study provides insights into the role of such compounds in supramolecular chemistry, particularly in molecular sensing based on tautomerism and conformational changes (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).

properties

IUPAC Name

1-(2-methoxyphenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-14-7-9-16(10-8-14)23-13-15(11-19(23)24)12-21-20(25)22-17-5-3-4-6-18(17)26-2/h3-10,15H,11-13H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAXCBJJHWXZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

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